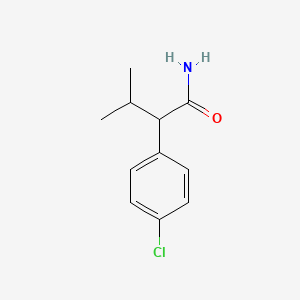

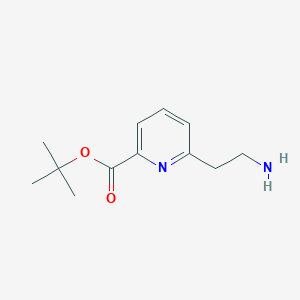

1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a urea derivative, which contains a 2-chlorophenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The presence of the 2-chlorophenyl group might contribute to the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The tetrahydroisoquinoline group is a common motif in alkaloids, many of which have significant biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2-chlorophenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline group. The chlorophenyl group would likely contribute to the overall polarity of the molecule, while the tetrahydroisoquinoline group could potentially form intramolecular hydrogen bonds .Chemical Reactions Analysis

As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanic acid. The chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorophenyl and tetrahydroisoquinoline groups might increase its lipophilicity compared to simple urea derivatives .Applications De Recherche Scientifique

Enzyme Inhibition Studies

Research has explored the role of similar compounds in inhibiting specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for understanding drug selectivity and enzyme targeting. Grunewald et al. (1997) examined how the acidity of the aminosulfonyl group impacts selectivity towards PNMT over the alpha 2-adrenoceptor, providing insights into designing selective enzyme inhibitors (Grunewald et al., 1997).

Complexation and Anion Binding

The complexation behavior of macrocyclic bis(ureas) towards various anions has been studied, highlighting their potential as complexing agents in chemical separations and sensor applications. Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form complexes with anions and polar molecules (Kretschmer et al., 2014).

Synthetic Methodologies

In synthetic chemistry, the development of novel reactions and methodologies is crucial. Ye et al. (2011) disclosed a three-component reaction generating 1-(isoquinolin-1-yl)ureas, showcasing an efficient synthetic route under mild conditions (Ye et al., 2011). This type of research is vital for expanding the toolbox of synthetic chemists and enabling the creation of complex molecules with potential applications in various fields.

Orientations Futures

The study of urea derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound, with its unique combination of functional groups, could be of interest for further study in various biological assays to determine its activity and potential therapeutic uses .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c1-2-11-27(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)22-18-6-4-3-5-17(18)20/h3-8,12H,2,9-11,13H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPFXNVLNDDLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)